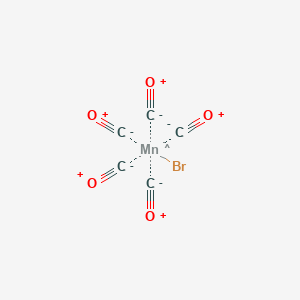

Bromopentacarbonylmanganese

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESORJHGSXJTKX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrMnO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310580 | |

| Record name | Bromopentacarbonylmanganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14516-54-2 | |

| Record name | Bromopentacarbonylmanganese | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14516-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopentacarbonylmanganese | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromopentacarbonylmanganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Bromopentacarbonylmanganese(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of bromopentacarbonylmanganese(I) (BrMn(CO)₅), a significant organometallic compound with applications in organic synthesis and catalysis. This document details the primary synthetic methodology, including a comprehensive experimental protocol, and presents key quantitative and spectroscopic data for the characterization of the final product.

Introduction

This compound(I) is a versatile reagent and precursor in organometallic chemistry. Its utility stems from the lability of the manganese-bromine bond and the potential for substitution of the carbonyl ligands, making it a valuable starting material for the synthesis of a wide array of manganese complexes. This guide focuses on the most common and reliable method for its preparation: the oxidative cleavage of dimanganese decacarbonyl with bromine.

Synthesis of this compound(I)

The principal route for the synthesis of this compound(I) involves the reaction of dimanganese decacarbonyl (Mn₂(CO)₁₀) with elemental bromine (Br₂). The reaction proceeds via the cleavage of the manganese-manganese bond in the starting dimer, with subsequent coordination of a bromine atom to each manganese center.

The balanced chemical equation for this synthesis is:

Mn₂(CO)₁₀ + Br₂ → 2 BrMn(CO)₅

This reaction is typically carried out in an inert solvent and yields the desired product as a bright orange solid.

Experimental Protocol

The following experimental procedure is a representative method for the synthesis of this compound(I), compiled from established organometallic synthesis literature.

Materials and Equipment:

-

Dimanganese decacarbonyl (Mn₂(CO)₁₀)

-

Liquid bromine (Br₂)

-

Anhydrous, degassed solvent (e.g., hexane, carbon tetrachloride, or cyclohexane)

-

Schlenk line or glovebox for inert atmosphere operations

-

Reaction flask (e.g., a two-necked round-bottom flask)

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe for bromine addition

-

Filtration apparatus (e.g., Schlenk filter frit)

-

Apparatus for solvent removal under reduced pressure (e.g., rotary evaporator)

-

Sublimation apparatus

Procedure:

-

Reaction Setup: In a fume hood, a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a solution of dimanganese decacarbonyl in an appropriate anhydrous, degassed solvent. The system is then flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Preparation: A solution of a stoichiometric amount of liquid bromine is prepared in the same solvent in a dropping funnel.

-

Reaction: The bromine solution is added dropwise to the stirred solution of dimanganese decacarbonyl at room temperature. The reaction is exothermic, and the color of the solution will change from the pale yellow of Mn₂(CO)₁₀ to the deep orange of BrMn(CO)₅.

-

Reaction Completion: After the addition of bromine is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete conversion. The progress of the reaction can be monitored by infrared spectroscopy by observing the disappearance of the CO stretching bands of Mn₂(CO)₁₀ and the appearance of those corresponding to BrMn(CO)₅.

-

Isolation of Crude Product: The solvent is removed from the reaction mixture under reduced pressure using a rotary evaporator. This yields the crude this compound(I) as an orange solid.

Purification

The crude product is purified by sublimation under vacuum.

Procedure:

-

The crude orange solid is transferred to a sublimation apparatus.

-

The apparatus is evacuated to a pressure of approximately 0.1 mmHg.

-

The sublimator is gently heated in an oil bath. The temperature should be carefully controlled to be high enough to sublime the product but below its decomposition temperature.

-

The purified this compound(I) will deposit as bright orange crystals on the cold finger of the sublimation apparatus.

-

After the sublimation is complete, the apparatus is allowed to cool to room temperature under vacuum before the purified product is collected in an inert atmosphere.

Data Presentation

The following tables summarize the key quantitative and spectroscopic data for the synthesis and characterization of this compound(I).

| Parameter | Value |

| Molecular Formula | C₅BrMnO₅ |

| Molecular Weight | 274.89 g/mol [1] |

| Appearance | Bright orange crystalline solid[1] |

| Solubility | Soluble in many organic solvents |

| Purity (after sublimation) | >98% |

Table 1: Physical and Quantitative Data for this compound(I).

| Spectroscopic Technique | Observed Frequencies (cm⁻¹) |

| Infrared (IR) Spectroscopy (in hydrocarbon solvent) | ν(CO): ~2085 (s), ~2015 (vs), ~1985 (s) cm⁻¹ |

Table 2: Infrared Spectroscopic Data for this compound(I). The strong absorptions in the 2100-1900 cm⁻¹ region are characteristic of terminal carbonyl ligands.

Mandatory Visualization

The following diagrams illustrate the synthesis workflow and the logical relationship of the key steps.

Caption: Workflow for the synthesis of this compound(I).

Caption: Logical steps in the synthesis of this compound(I).

References

In-Depth Technical Guide to the Physical Properties of Bromopentacarbonylmanganese(I)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopentacarbonylmanganese(I), with the chemical formula Mn(CO)₅Br, is an important organometallic compound that serves as a versatile precursor in the synthesis of various manganese complexes.[1] Its utility in fields ranging from catalysis to materials science necessitates a thorough understanding of its fundamental physical properties. This technical guide provides a comprehensive overview of the known physical characteristics of Mn(CO)₅Br, detailed experimental protocols for their determination, and a summary of its structural features.

Core Physical Properties

Mn(CO)₅Br is a bright orange crystalline solid.[1] It is generally soluble in organic solvents and is sensitive to air, moisture, and light, requiring storage at low temperatures (0-8 °C) under an inert atmosphere.[2] While a precise melting point has not been definitively reported, and the compound is known to decompose upon heating, some studies on related compounds suggest thermal lability at elevated temperatures.[3]

Quantitative Physical Data

A summary of the key quantitative physical properties of Mn(CO)₅Br is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₅BrMnO₅ | [2][4] |

| Molecular Weight | 274.89 g/mol | [2] |

| Appearance | Yellow to orange crystals | [2] |

| Solubility | Soluble in organic solvents | [2] |

| Decomposition | Decomposes upon heating | [3] |

| Infrared (IR) ν(CO) bands | ~2081, 2035, 1985 cm⁻¹ | ResearchGate |

Crystal Structure

The definitive three-dimensional arrangement of atoms in solid Mn(CO)₅Br has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pnma. The manganese atom is at the center of a distorted octahedral coordination geometry.[5] The manganese and bromine atoms, along with one of the carbonyl groups, are located on a crystallographic mirror plane.[5] While the molecule possesses crystallographic Cₛ symmetry, the deviation from C₄ᵥ symmetry is minimal.[5]

Crystallographic Data

The detailed crystallographic data for Mn(CO)₅Br are summarized in Table 2.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pnma | [5] |

| a | 11.54(2) Å | [6] |

| b | 11.52(2) Å | [6] |

| c | 5.95(1) Å | [6] |

| Z | 4 | [6] |

| Mn-Br bond length | 2.367(4) Å | [6] |

| Mn-C(axial) bond length | 1.807(9) Å | [6] |

| Mn-C(equatorial) bond lengths | 1.892(6) Å, 1.893(6) Å | [6] |

| C-O(axial) bond lengths | 1.106(8) Å, 1.111(8) Å | [6] |

| C-O(equatorial) bond length | 1.122 Å | [6] |

Experimental Protocols

The following sections detail the methodologies for the determination of the key physical properties of Mn(CO)₅Br.

Determination of Decomposition Temperature

Given that Mn(CO)₅Br tends to decompose rather than melt, determining its decomposition temperature is crucial. This can be achieved using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

Protocol using Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample (5-10 mg) of Mn(CO)₅Br into a tared TGA sample pan.

-

Place the pan into the TGA furnace.

-

Heat the sample under a controlled inert atmosphere (e.g., nitrogen or argon) at a constant rate (e.g., 10 °C/min).

-

Monitor the mass of the sample as a function of temperature.

-

The onset temperature of a significant mass loss event corresponds to the decomposition temperature.[7]

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the carbonyl ligands.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Ensure the ATR crystal of the IR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount of the solid Mn(CO)₅Br sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

The characteristic strong absorption bands in the 2100-1900 cm⁻¹ region correspond to the C≡O stretching vibrations.

Single-Crystal X-ray Diffraction

Determining the crystal structure of the air- and moisture-sensitive Mn(CO)₅Br requires specialized handling techniques.

Protocol for Crystal Mounting and Data Collection:

-

In a glovebox under an inert atmosphere, select a suitable single crystal of Mn(CO)₅Br.

-

Coat the crystal in a cryoprotectant oil (e.g., perfluoropolyether oil).[8]

-

Mount the crystal on a cryo-loop.[8]

-

Quickly transfer the mounted crystal to the goniometer head of the diffractometer, which is maintained under a cold stream of nitrogen gas (e.g., 100 K).[9][10]

-

Center the crystal in the X-ray beam.

-

Collect the diffraction data using a suitable radiation source (e.g., Mo Kα).[9]

-

Process the diffraction data and solve the crystal structure using appropriate software.[9]

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a newly synthesized batch of Mn(CO)₅Br.

Caption: Logical workflow for the physical characterization of Mn(CO)5Br.

References

- 1. Manganese pentacarbonyl bromide - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Manganese pentacarbonyl bromide [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal and molecular structure of chloropentacarbonylmanganese - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. ncl.ac.uk [ncl.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. Single Crystal X-Ray Diffraction [fkf.mpg.de]

An In-depth Technical Guide to the Crystal Structure of Bromopentacarbonylmanganese(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of bromopentacarbonylmanganese(I), [Mn(CO)₅Br]. The document details the crystallographic parameters, molecular geometry, and a standard experimental protocol for its synthesis and crystallization. This information is crucial for researchers in organometallic chemistry, catalysis, and drug development who utilize this compound as a precursor or in mechanistic studies.

Crystal Structure and Molecular Geometry

The crystal structure of this compound(I) was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pnma. The manganese atom is coordinated by five carbonyl ligands and one bromine atom in a distorted octahedral geometry.

Table 1: Crystal Data and Structure Refinement for this compound(I)

| Parameter | Value |

| Empirical Formula | C₅BrMnO₅ |

| Formula Weight | 274.89 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 11.8310 (10) Å |

| b | 11.5350 (10) Å |

| c | 6.1150 (10) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 834.3 (2) ų |

| Z | 4 |

| Density (calculated) | 2.188 Mg/m³ |

Table 2: Selected Bond Lengths (Å) for this compound(I)

| Bond | Length (Å) |

| Mn1—Br1 | 2.535 (1) |

| Mn1—C1 | 1.854 (5) |

| Mn1—C2 | 1.859 (4) |

| Mn1—C3 | 1.870 (4) |

| C1—O1 | 1.139 (5) |

| C2—O2 | 1.141 (4) |

| C3—O3 | 1.136 (4) |

Table 3: Selected Bond Angles (°) for this compound(I)

| Bond | Angle (°) |

| C1—Mn1—Br1 | 178.6 (2) |

| C2—Mn1—Br1 | 90.5 (1) |

| C3—Mn1—Br1 | 90.7 (1) |

| C2—Mn1—C1 | 90.9 (2) |

| C3—Mn1—C1 | 89.9 (2) |

| C2—Mn1—C3 | 89.4 (1) |

| C2i—Mn1—C2 | 178.9 (2) |

| C3i—Mn1—C3 | 178.6 (2) |

| O1—C1—Mn1 | 178.7 (4) |

| O2—C2—Mn1 | 177.9 (3) |

| O3—C3—Mn1 | 178.0 (3) |

Symmetry code: (i) x, 1/2-y, z

Experimental Protocols

Synthesis of this compound(I)

A detailed and reliable method for the synthesis of this compound(I) is described in "Organometallic Syntheses, Volume 1" by R. B. King.[1] The procedure involves the reaction of dimanganese decacarbonyl with bromine.

Materials:

-

Dimanganese decacarbonyl (Mn₂(CO)₁₀)

-

Bromine (Br₂)

-

Hexane (B92381) (anhydrous)

Procedure:

-

A solution of a stoichiometric amount of bromine in hexane is prepared.

-

This bromine solution is added dropwise to a stirred solution of dimanganese decacarbonyl in hexane at room temperature.

-

The reaction mixture is stirred for a period to ensure complete reaction, during which the color of the solution changes, and a precipitate may form.

-

The solvent is removed under reduced pressure to yield the crude this compound(I).

Crystallization

Single crystals of this compound(I) suitable for X-ray diffraction can be obtained by recrystallization.

Procedure:

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., hexane or dichloromethane).

-

The solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to stand undisturbed at a low temperature (e.g., in a refrigerator or freezer).

-

Slow evaporation of the solvent or cooling will induce the formation of well-defined crystals over time.

-

The resulting crystals are isolated by decantation or filtration and dried under vacuum.

Visualization of the Molecular Structure

The following diagram illustrates the molecular structure of this compound(I) as determined by X-ray crystallography.

Caption: Molecular structure of this compound(I).

References

An In-depth Technical Guide to the Infrared Spectroscopy of Mn(CO)₅Br for Beginners

This guide provides a comprehensive overview of the principles and techniques involved in analyzing the infrared (IR) spectrum of bromopentacarbonylmanganese(I), Mn(CO)₅Br. Tailored for researchers, scientists, and professionals in drug development with a beginner's understanding of IR spectroscopy, this document details the theoretical basis for the observed spectrum, experimental protocols for sample preparation, and a detailed interpretation of the spectral data.

Introduction to the Infrared Spectroscopy of Metal Carbonyls

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For metal carbonyl complexes like Mn(CO)₅Br, the stretching vibrations of the carbon-monoxide (CO) ligands are particularly informative. These vibrations occur in a region of the IR spectrum (typically 2150-1850 cm⁻¹) that is often free from interference from other functional groups.

The position of the CO stretching bands provides insight into the electronic structure of the molecule. The strength of the manganese-carbon bond is influenced by a phenomenon known as back-bonding . In this process, the manganese atom donates electron density from its d-orbitals into the antibonding π* orbitals of the CO ligands. This increased electron density in the π* orbitals of CO weakens the carbon-oxygen triple bond, resulting in a lower vibrational frequency (wavenumber) compared to free CO (2143 cm⁻¹). The extent of this back-bonding, and thus the position of the CO stretching bands, is sensitive to the overall electronic environment of the manganese center.

Molecular Structure and Symmetry of Mn(CO)₅Br

To understand the IR spectrum of Mn(CO)₅Br, it is crucial to first consider its molecular geometry and symmetry. The molecule adopts an octahedral geometry with the manganese atom at the center. Five of the coordination sites are occupied by CO ligands, and the sixth is occupied by a bromine atom. This arrangement results in a C₄ᵥ point group symmetry .

The five CO ligands can be categorized into two distinct groups based on their position relative to the bromine atom:

-

Axial CO: One CO ligand is positioned directly opposite the bromine atom.

-

Equatorial COs: Four CO ligands are situated in the plane perpendicular to the Mn-Br bond.

The symmetry of the molecule dictates which vibrational modes are "IR active," meaning they will result in an absorption band in the IR spectrum. For a vibration to be IR active, it must cause a change in the molecule's net dipole moment. Group theory analysis for a molecule with C₄ᵥ symmetry predicts two IR-active CO stretching modes:

-

A₁ mode: This is a symmetric stretching vibration primarily involving the axial CO ligand, with some contribution from the symmetric stretching of the four equatorial CO ligands.

-

E mode: This is a doubly degenerate asymmetric stretching vibration involving the four equatorial CO ligands.

Therefore, the IR spectrum of Mn(CO)₅Br in the CO stretching region is expected to show two main absorption bands.[1] Some high-resolution spectra may show a third, weaker band due to the symmetric stretch of the equatorial carbonyls, which is formally IR-inactive but can sometimes be weakly observed.

Experimental Protocol: Acquiring the IR Spectrum of Mn(CO)₅Br

This section provides a detailed methodology for preparing a sample of Mn(CO)₅Br and acquiring its infrared spectrum.

Materials and Equipment

-

Mn(CO)₅Br powder

-

Spectroscopic grade solvent (e.g., dichloromethane (B109758) (CH₂Cl₂) or dimethyl sulfoxide (B87167) (DMSO))

-

Infrared spectrometer (FTIR is recommended)

-

Sample holder (e.g., liquid cell with NaCl or KBr windows, or a solid-state ATR accessory)

-

Mortar and pestle (if preparing a solid sample)

-

KBr powder (for pellet preparation)

-

Pellet press (for pellet preparation)

-

Spatula

-

Pipettes

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.

Sample Preparation: Solution-Phase Spectroscopy

-

Solvent Selection: Choose a solvent that dissolves Mn(CO)₅Br and has minimal absorption in the CO stretching region (2200-1800 cm⁻¹). Dichloromethane is a common choice.

-

Solution Preparation: In a fume hood, prepare a dilute solution of Mn(CO)₅Br in the chosen solvent. A concentration of 1-5 mg/mL is typically sufficient.

-

Cell Assembly: Assemble the liquid IR cell according to the manufacturer's instructions, ensuring the salt windows are clean and dry.

-

Filling the Cell: Using a pipette, carefully fill the cell with the Mn(CO)₅Br solution, avoiding the introduction of air bubbles.

-

Data Acquisition:

-

Place the filled cell in the sample compartment of the IR spectrometer.

-

Collect a background spectrum of the pure solvent in the same cell.

-

Collect the spectrum of the Mn(CO)₅Br solution. The spectrometer software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Sample Preparation: Solid-State Spectroscopy (KBr Pellet)

-

Sample Grinding: In a dry environment, grind a small amount (1-2 mg) of Mn(CO)₅Br into a fine powder using an agate mortar and pestle.

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and gently mix with the sample.

-

Further Grinding: Grind the mixture thoroughly for several minutes to ensure the sample is evenly dispersed within the KBr matrix.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in a suitable sample holder in the spectrometer.

-

Collect a background spectrum with an empty sample compartment.

-

Collect the spectrum of the Mn(CO)₅Br pellet.

-

Data Presentation and Interpretation

The infrared spectrum of Mn(CO)₅Br is characterized by strong absorption bands in the region of 2150-1950 cm⁻¹. The precise positions of these bands can vary slightly depending on the solvent used.

Tabulated Spectral Data

| Vibrational Mode | Symmetry | Description | Typical Wavenumber (cm⁻¹) in CH₂Cl₂ | Typical Wavenumber (cm⁻¹) in DMSO[1] |

| ν(CO) | A₁ | Symmetric stretch (mainly axial CO) | ~2009 | ~2005 |

| ν(CO) | E | Asymmetric stretch (equatorial COs) | ~2053 | ~2050 |

| ν(CO) | A₁ | Symmetric stretch (equatorial COs) | ~2138 | ~2135 |

Note: The highest frequency A₁ mode is sometimes labeled as B₁ in different symmetry treatments, but for practical purposes, it is the third observable CO stretch.

Some sources report three distinct peaks for Mn(CO)₅Br. For example, one study identified characteristic signals at 2081, 2035, and 1985 cm⁻¹.[2] These variations can arise from solvent effects or differences in spectral resolution.

Interpretation of the Spectrum

The appearance of multiple CO stretching bands confirms that not all the CO ligands are in identical chemical environments. The higher frequency of the equatorial CO stretches compared to the axial CO stretch can be attributed to the electronic influence of the bromine ligand. Bromine is a π-donating ligand, which increases the electron density on the manganese atom. This enhanced electron density is then available for back-bonding to the CO ligands. The axial CO is trans to the bromine and experiences this effect more strongly, leading to greater back-bonding, a weaker C-O bond, and thus a lower stretching frequency. The equatorial CO ligands are cis to the bromine and experience less of this effect, resulting in a stronger C-O bond and a higher stretching frequency.

Visualization of Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Molecular Structure and Symmetry

Caption: Molecular structure of Mn(CO)₅Br with C₄ᵥ symmetry.

Logical Workflow for Spectral Prediction

Caption: Logical workflow from molecular structure to the predicted IR spectrum.

Back-Bonding Signaling Pathway

Caption: The effect of metal-to-ligand back-bonding on CO stretching frequency.

References

The Electronic Structure of Manganese Carbonyl Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of manganese carbonyl complexes, compounds of significant interest in catalysis, photochemistry, and medicine. This document details the fundamental bonding principles, experimental and computational characterization techniques, and the mechanisms underlying their therapeutic applications, with a focus on their role as carbon monoxide-releasing molecules (CORMs).

Fundamental Principles of Electronic Structure and Bonding

The electronic structure of manganese carbonyl complexes is best understood through a combination of the Dewar-Chatt-Duncanson model and molecular orbital theory. The bonding between the manganese (Mn) center and the carbonyl (CO) ligands is characterized by a synergistic interplay of ligand-to-metal σ-donation and metal-to-ligand π-backbonding.

The carbon atom of the CO ligand donates electron density from its highest occupied molecular orbital (HOMO), a σ-orbital, to a vacant d-orbital on the manganese atom. Concurrently, the manganese atom donates electron density from its filled d-orbitals to the empty π* antibonding orbitals of the CO ligands. This π-backbonding is a crucial component of the metal-carbonyl bond, strengthening the Mn-C bond and weakening the C-O bond. The extent of this backbonding is influenced by the oxidation state of the manganese, the charge of the complex, and the nature of other ligands present.

A guiding principle in understanding the stability of these complexes is the 18-electron rule , which posits that stable transition metal complexes tend to have 18 valence electrons in their outer shell, analogous to the octet rule for main group elements[1]. For instance, in dimanganese decacarbonyl, Mn₂(CO)₁₀, each manganese atom is considered to have 7 valence electrons, and each of the five terminal CO ligands contributes 2 electrons, resulting in a 17-electron count for each Mn(CO)₅ fragment. To achieve the stable 18-electron configuration, two of these fragments form a Mn-Mn bond[1].

Spectroscopic and Structural Characterization

The electronic structure of manganese carbonyl complexes is experimentally probed using a variety of spectroscopic and diffraction techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for characterizing manganese carbonyl complexes, as the C-O stretching frequency (ν(CO)) is highly sensitive to the electronic environment of the metal center[2]. The greater the extent of π-backbonding from the manganese to the CO ligands, the more the C-O bond is weakened, resulting in a lower ν(CO) stretching frequency[2][3]. The number and pattern of the ν(CO) bands in the IR spectrum can also provide information about the geometry of the complex[2][3]. For example, a facial (fac) arrangement of three CO ligands in an octahedral complex will typically give rise to three distinct IR bands, while a meridional (mer) arrangement will show a different pattern.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms in a manganese carbonyl complex, including bond lengths and angles[4]. This data is invaluable for confirming the geometry of the complex and for understanding the steric and electronic effects of the ligands.

Quantitative Data

The following tables summarize key quantitative data for representative manganese carbonyl complexes.

Table 1: Selected Bond Lengths and Angles for Manganese(I) Carbonyl Complexes

| Complex | Mn-C (Å) | C-O (Å) | Mn-N (Å) | Reference |

| [MnBr(C₁₆H₁₆N₂O₄)(CO)₃] | 1.808 - 1.823 | 1.144 - 1.151 | 2.046 - 2.047 | [1] |

| [MnBr(C₂₄H₂₀N₂O₄)(CO)₃] | 1.810 - 1.824 | 1.141 - 1.149 | 2.063 - 2.068 | [1] |

| (η¹-2,5-dimethylbismolyl)Mn(CO)₅ | 1.82 - 1.87 | 1.13 - 1.15 | - | [5] |

| [MnBr(CO)₃(dmqpy)]Br(PF₆) | 1.80 - 1.83 | 1.13 - 1.15 | 2.04 - 2.05 | [6] |

Table 2: Infrared C-O Stretching Frequencies for Selected Manganese(I) Carbonyl Complexes

| Complex | ν(CO) (cm⁻¹) | Reference |

| fac-[Mn(CO)₃(dppe)(L)]⁺/⁰ | ~1950 - 2050 | [7] |

| [Mn(bpy)(CO)₃Br] | ~1900 - 2020 | [7] |

| cis-disubstituted Group VIB carbonyls | Varies with ligand | [8] |

Experimental Protocols

Synthesis of Dimanganese Decacarbonyl (Mn₂(CO)₁₀)

A common laboratory synthesis of Mn₂(CO)₁₀ involves the reduction of a manganese(II) salt under a high pressure of carbon monoxide.

High-Pressure Method: Anhydrous manganese(II) chloride is reduced with sodium benzophenone (B1666685) ketyl under approximately 200 atmospheres of carbon monoxide[9][10].

Low-Pressure Method: A more recent, lower-pressure synthesis utilizes the reduction of methylcyclopentadienyl manganese tricarbonyl (MMT) with metallic sodium under a CO atmosphere[9].

Infrared Spectroscopy of Manganese Carbonyl Complexes

Sample Preparation: Samples can be prepared as solutions in a suitable transparent solvent (e.g., dichloromethane, acetonitrile) and placed in a liquid IR cell. Solid samples can be analyzed as a mull with an agent like Nujol or as a pressed pellet with KBr.

Data Acquisition: Spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The region of interest for carbonyl stretching is typically 1700-2200 cm⁻¹.

Computational Chemistry: Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for elucidating the electronic structure and predicting the properties of manganese carbonyl complexes. A typical protocol is as follows:

-

Software: A computational chemistry package such as NWChem, Gaussian, or ORCA is used.

-

Functional: The B3LYP functional with a D3 dispersion correction is a common choice for its accuracy with transition metal carbonyls[11].

-

Basis Set: A mixed basis set is often employed, such as the all-electron Def2-TZVPD for the manganese atom and the Def2-SVPD basis set for other atoms like carbon, oxygen, nitrogen, and hydrogen[11].

-

Solvation Model: To simulate the effects of a solvent, an implicit solvation model like the Conductor-like Screening Model (COSMO) can be used, with the dielectric constant of the relevant solvent (e.g., 35.6 for acetonitrile)[11].

-

Calculations: Geometry optimizations are performed to find the minimum energy structure, followed by frequency calculations to confirm it is a true minimum and to obtain theoretical vibrational frequencies for comparison with experimental IR data.

Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the manganese carbonyl complex are grown, often by slow evaporation of a solvent or by vapor diffusion.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected. For sensitive samples, this may be done at a synchrotron source[12].

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Manganese Carbonyl Complexes in Drug Development: CO-Releasing Molecules (CORMs)

Manganese carbonyl complexes have emerged as promising therapeutic agents, primarily due to their ability to act as CORMs. Carbon monoxide, once considered only a toxic gas, is now recognized as an endogenous signaling molecule with various physiological roles, including anti-inflammatory, anti-apoptotic, and vasodilatory effects[13][14][15]. CORMs are designed to deliver controlled amounts of CO to specific biological targets[16][17].

Mechanism of CO Release

The release of CO from manganese carbonyl complexes can be triggered by various stimuli, including light (photoCORMs) or chemical reactions within the cell, such as oxidation[18][19][20]. For instance, some manganese carbonyls can be activated by endogenous hydrogen peroxide, which is often present at higher concentrations in tumor cells, leading to targeted CO release[18][19][20].

Signaling Pathways Modulated by CO

The therapeutic effects of CO are mediated through its interaction with several key signaling pathways:

-

sGC/cGMP Pathway: Carbon monoxide can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This pathway is involved in vasodilation and the inhibition of platelet aggregation[13].

-

p38 MAPK Pathway: CO can modulate the activity of p38 mitogen-activated protein kinase (MAPK), which plays a role in regulating inflammation and apoptosis[13][15].

-

Reactive Oxygen Species (ROS) and NADPH Oxidase: CO can influence the production of reactive oxygen species by interacting with enzymes such as NADPH oxidase. This can affect downstream signaling events, including the trafficking of Toll-like receptors (TLRs) to lipid rafts, thereby modulating the inflammatory response[21].

The following diagram illustrates the key signaling pathways affected by carbon monoxide released from manganese carbonyl CORMs.

Cellular Targets and Therapeutic Potential

Manganese carbonyl CORMs have been shown to enter cancer cells and, upon triggered CO release, induce apoptosis[22][23]. The cytotoxic effects are often dose-dependent and can be precisely controlled, for example, by the intensity and duration of light exposure in the case of photoCORMs[22]. The ability to target cancer cells and deliver a therapeutic gas with spatiotemporal control makes manganese carbonyl complexes a highly promising class of compounds for the development of novel anticancer therapies.

The following diagram illustrates a generalized workflow for the investigation of manganese carbonyl CORMs.

Conclusion

The electronic structure of manganese carbonyl complexes is a rich and multifaceted field of study, with implications ranging from fundamental chemical bonding theory to the development of novel therapeutic agents. The synergistic interplay of σ-donation and π-backbonding governs their stability and reactivity. A combination of spectroscopic techniques, X-ray crystallography, and computational methods provides a detailed understanding of their electronic and molecular structures. The ability of these complexes to function as CORMs has opened up new avenues for drug development, with the potential to modulate key signaling pathways involved in inflammation, apoptosis, and other cellular processes. Further research into the design and targeted activation of manganese carbonyl complexes will undoubtedly lead to new and innovative applications in chemistry and medicine.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. Spectroscopic methods IR part 2 | PDF [slideshare.net]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. digital.library.unt.edu [digital.library.unt.edu]

- 9. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]

- 10. Dimanganese_decacarbonyl [chemeurope.com]

- 11. Analyzing Structure–Activity Variations for Mn–Carbonyl Complexes in the Reduction of CO2 to CO - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studying manganese carbonyl photochemistry in a permanently porous metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

- 15. CO as a cellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comprehensive survey of Mn(i) carbonyls as CO-releasing molecules reported over the last two decades - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. researchgate.net [researchgate.net]

- 21. Carbon monoxide differentially inhibits TLR signaling pathways by regulating ROS-induced trafficking of TLRs to lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Luminescent Manganese PhotoCORM for CO Delivery to Cellular Targets under the Control of Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermochemical Properties of Bromopentacarbonylmanganese

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available thermochemical data for bromopentacarbonylmanganese, Mn(CO)₅Br. The information is compiled from established databases and scientific literature to support research and development activities requiring a thorough understanding of the energetic properties of this organometallic complex.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for this compound. All values are reported at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Enthalpy of Formation

| Phase | Formula | Quantity | Value (kJ/mol) | Method | Reference |

| Gas | C₅BrMnO₅ | ΔfH°gas | -875.8 ± 3.3 | Review | NIST Chemistry WebBook[1] |

| Solid | C₅BrMnO₅ | ΔfH°solid | -963.8 ± 3.5 | Calculated | Derived from ΔfH°gas and ΔsubH° |

Table 2: Phase Change Enthalpy

| Process | Formula | Quantity | Value (kJ/mol) | Method | Reference |

| Sublimation | C₅BrMnO₅ | ΔsubH° | 88 ± 2 | Not specified | NIST Chemistry WebBook[2] |

Reaction Thermochemistry

The enthalpy change for the reaction of solid this compound with bromine gas has been determined as follows:

Reaction: C₅BrMnO₅(cr) + 0.5Br₂(g) → MnBr₂(cr) + 5CO(g)

Table 3: Enthalpy of Reaction

| Quantity | Value (kJ/mol) | Method | Reference |

| ΔrH° | 9.9 ± 1.8 | HAL-HFC | NIST Chemistry WebBook[1] |

Experimental Protocols

The determination of thermochemical data for organometallic compounds like this compound relies on precise experimental techniques. Below are generalized protocols for key methodologies.

Synthesis of this compound

The primary synthesis route for this compound involves the direct reaction of dimanganese decacarbonyl with bromine.[3]

Reaction: Mn₂(CO)₁₀ + Br₂ → 2BrMn(CO)₅

Procedure:

-

Dimanganese decacarbonyl is dissolved in a suitable inert solvent, such as a hydrocarbon.

-

A stoichiometric amount of bromine, also dissolved in an inert solvent, is added dropwise to the solution of dimanganese decacarbonyl.

-

The reaction mixture is stirred at room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The bright orange solid product, this compound, can be further purified by sublimation.

Determination of Enthalpy of Formation by Rotating-Bomb Calorimetry

Rotating-bomb calorimetry is a specialized technique for determining the heat of combustion of organometallic compounds, from which the enthalpy of formation can be derived.[4]

Experimental Setup:

-

Bomb: A high-pressure, corrosion-resistant vessel, typically made of a nickel-chromium alloy.

-

Calorimeter: An insulated water jacket surrounding the bomb to measure the heat exchange.

-

Ignition System: An electrical circuit to initiate the combustion of the sample.

-

Rotation Mechanism: To ensure complete dissolution and reaction of the solid products in the bomb solution.

Protocol:

-

A precisely weighed pellet of the organometallic compound (e.g., this compound) is placed in a crucible inside the bomb.

-

A fuse wire is positioned in contact with the sample.

-

A specific volume of a suitable solvent (e.g., water or an aqueous solution) is added to the bomb to dissolve the combustion products.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.

-

The bomb is placed in the calorimeter containing a known mass of water.

-

The initial temperature of the water is recorded once thermal equilibrium is reached.

-

The sample is ignited via the fuse wire.

-

The bomb is rotated to ensure complete reaction and dissolution of the products.

-

The final temperature of the water is recorded after thermal equilibrium is re-established.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived using Hess's Law, incorporating the known enthalpies of formation of the combustion products (e.g., CO₂, H₂O, and the resulting metal salt solution).

Visualizations

Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Workflow for Determination of Enthalpy of Formation

Caption: Experimental and computational workflow for determining the enthalpy of formation.

Relationship Between Gas and Solid Phase Enthalpies

Caption: Thermodynamic relationship between solid and gas phase enthalpies of formation.

References

The Dawn of Halopentacarbonylmanganese Chemistry: A Technical Guide

An in-depth exploration of the discovery, synthesis, and foundational reactions of halopentacarbonylmanganese(I) compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource on these versatile organometallic precursors.

Introduction

The halopentacarbonylmanganese(I) compounds, with the general formula Mn(CO)₅X (where X = Cl, Br, I), represent a cornerstone in the development of organomanganese chemistry. First synthesized in the 1930s, these air-stable, crystalline solids have become indispensable starting materials for the synthesis of a wide array of manganese carbonyl derivatives. Their rich reactivity, stemming from the lability of both the carbonyl and halide ligands, has paved the way for their use in catalysis, organic synthesis, and the formation of novel organometallic complexes. This guide provides a detailed overview of the historical discovery, experimental protocols for their synthesis, comprehensive quantitative data, and a summary of their key reactions.

Discovery and History

The field of halopentacarbonylmanganese chemistry was pioneered by German chemists Walter Hieber and Franz Mühlbauer. In their 1935 publication in the "Zeitschrift für anorganische und allgemeine Chemie," they first reported the synthesis of these compounds.[1][2] Their work involved the direct halogenation of dimanganese decacarbonyl, Mn₂(CO)₁₀, a method that remains the primary route for the preparation of these complexes. This discovery was a significant milestone, expanding the then-nascent field of metal carbonyl chemistry and providing a gateway to the systematic study of manganese(I) organometallic compounds.

Synthesis of Halopentacarbonylmanganese(I) Compounds

The synthesis of halopentacarbonylmanganese(I) compounds is achieved through the oxidative cleavage of the metal-metal bond in dimanganese decacarbonyl (Mn₂(CO)₁₀) by elemental halogens.[3] The general reaction is as follows:

Mn₂(CO)₁₀ + X₂ → 2 Mn(CO)₅X (where X = Cl, Br, I)

This reaction is typically carried out in an inert solvent at or below room temperature. While the bromide and iodide derivatives are the most commonly used due to their stability and ease of preparation, the chloride analogue is also accessible.[3]

Experimental Protocols

2.1.1. Synthesis of Pentacarbonylchloromanganese(I) (Mn(CO)₅Cl)

-

Reaction: A solution of dimanganese decacarbonyl in a suitable inert solvent (e.g., carbon tetrachloride) is cooled in an ice bath. Chlorine gas is then bubbled through the solution, or a solution of chlorine in the same solvent is added dropwise, until the reaction is complete, as indicated by a color change.

-

Purification: The solvent is removed under reduced pressure, and the resulting solid residue is purified by sublimation or recrystallization from a suitable solvent like hexane (B92381) to yield pale yellow crystals.

2.1.2. Synthesis of Bromopentacarbonylmanganese(I) (Mn(CO)₅Br)

-

Reaction: Dimanganese decacarbonyl is dissolved in a chlorinated solvent such as dichloromethane (B109758) or carbon tetrachloride. A stoichiometric amount of bromine, dissolved in the same solvent, is added dropwise to the stirred solution at room temperature. The reaction is typically rapid, and the product precipitates out of the solution.[4]

-

Purification: The resulting orange solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from a solvent mixture like dichloromethane/hexane.[4]

2.1.3. Synthesis of Pentacarbonyliodomanganese(I) (Mn(CO)₅I)

-

Reaction: A solution of dimanganese decacarbonyl in a solvent such as hexane or dichloromethane is treated with a stoichiometric amount of iodine. The mixture is stirred at room temperature until the reaction is complete.

-

Purification: The product can be purified by recrystallization from a suitable solvent to afford orange-red crystals.

Quantitative Data

The halopentacarbonylmanganese(I) compounds have been extensively characterized by various spectroscopic and crystallographic techniques. The key quantitative data are summarized in the tables below.

Spectroscopic Data

| Compound | IR ν(CO) (cm⁻¹) | ¹³C NMR δ(CO) (ppm) |

| Mn(CO)₅Cl | 2140, 2055, 2005 | ~208, ~212 |

| Mn(CO)₅Br | 2135, 2050, 2005[5] | ~209, ~213 |

| Mn(CO)₅I | 2130, 2045, 2000 | ~210, ~215 |

Structural Data from X-ray Crystallography

| Compound | Mn-X Bond Length (Å) | Mn-C(axial) Bond Length (Å) | Mn-C(equatorial) Bond Length (Å) |

| Mn(CO)₅Cl | 2.367(4)[6] | 1.807(9)[6] | 1.892(6), 1.893(6)[6] |

| Mn(CO)₅Br | ~2.52 | ~1.81 | ~1.89 |

| Mn(CO)₅I | ~2.67 | ~1.82 | ~1.90 |

Reactions and Logical Relationships

Halopentacarbonylmanganese(I) compounds are versatile precursors in organometallic synthesis. Their reactivity is dominated by two main pathways: substitution of the carbonyl ligands and displacement of the halide ligand.

Carbonyl Ligand Substitution

One or more of the carbonyl ligands in Mn(CO)₅X can be substituted by other donor ligands such as phosphines, amines, and isocyanides. The substitution typically occurs preferentially at the cis-positions to the halide.[3]

General Reaction Scheme: Mn(CO)₅X + L → cis-[Mn(CO)₄(L)X] + CO cis-[Mn(CO)₄(L)X] + L → fac-[Mn(CO)₃(L)₂X] + CO

Halide Ligand Displacement

The halide ligand can be displaced by anionic nucleophiles or abstracted by Lewis acids. For instance, reaction with silver salts in the presence of a neutral ligand can lead to the formation of cationic complexes.[3]

General Reaction Scheme: Mn(CO)₅X + AgY + L → [Mn(CO)₅L]Y + AgX (where Y is a non-coordinating anion)

Mandatory Visualizations

Synthesis of Halopentacarbonylmanganese(I) Compounds

Caption: General synthetic route to halopentacarbonylmanganese(I) compounds.

Key Reactions of Halopentacarbonylmanganese(I) Compounds

Caption: Major reaction pathways of halopentacarbonylmanganese(I) compounds.

Conclusion

The discovery of halopentacarbonylmanganese(I) compounds by Hieber and Mühlbauer marked a pivotal moment in organometallic chemistry. These compounds have proven to be exceptionally valuable and versatile starting materials for the synthesis of a vast range of manganese carbonyl derivatives. Their straightforward synthesis, coupled with their well-defined reactivity, ensures their continued importance in both fundamental research and practical applications, including catalysis and the development of new materials and therapeutic agents. This guide provides a foundational understanding of these key organometallic complexes for professionals in the chemical and pharmaceutical sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal and molecular structure of chloropentacarbonylmanganese - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

The Core Reactivity of Bromopentacarbonylmanganese with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopentacarbonylmanganese(I), Mn(CO)₅Br, is a versatile and extensively studied organometallic complex. Its importance stems from its utility as a precursor in the synthesis of a wide array of manganese complexes, which have found applications in catalysis and materials science. The reactivity of Mn(CO)₅Br is dominated by its interactions with nucleophiles, which can lead to a variety of transformations, primarily involving the substitution of its carbonyl (CO) ligands or attack at the manganese center. Understanding the fundamental principles of these reactions is crucial for the rational design of new catalysts and functional materials. This technical guide provides a comprehensive overview of the basic reactivity of Mn(CO)₅Br with a range of common nucleophiles, including phosphines, organometallic reagents, alkoxides, thiolates, and hydrides. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough resource for researchers in the field.

Reactivity with Phosphine (B1218219) Nucleophiles

Phosphines are among the most studied nucleophiles in the context of their reactions with Mn(CO)₅Br. These reactions typically proceed via a substitution mechanism where one or more CO ligands are replaced by the phosphine ligand.

General Reactivity and Mechanism

The reaction of Mn(CO)₅Br with phosphine ligands (PR₃) generally leads to the formation of mono- and di-substituted products, cis-[Mn(CO)₄(PR₃)Br] and fac-[Mn(CO)₃(PR₃)₂Br], respectively. The reaction mechanism for monosubstitution has been a subject of extensive kinetic studies and is generally believed to proceed through a dissociative (Sɴ1) pathway, involving the rate-determining loss of a CO ligand to form a five-coordinate intermediate, [Mn(CO)₄Br]. This intermediate is then rapidly trapped by the incoming phosphine nucleophile. However, for some strongly nucleophilic phosphines, an associative (Sɴ2) pathway, involving a seven-coordinate transition state, cannot be entirely ruled out.

The formation of the disubstituted product also proceeds through a similar substitution mechanism, starting from the monosubstituted complex. The stereochemistry of the final product is often dependent on the reaction conditions and the steric and electronic properties of the phosphine ligand.

Caption: Reaction pathway for phosphine substitution on Mn(CO)₅Br.

Quantitative Data

The rates of CO substitution are influenced by the nature of the phosphine ligand and the solvent. Generally, more basic and less sterically hindered phosphines react faster.

| Nucleophile (PR₃) | Product(s) | Yield (%) | Reaction Conditions | Reference |

| Triphenylphosphine (B44618) (PPh₃) | cis-[Mn(CO)₄(PPh₃)Br] | Quantitative | 1,2-dichloroethane (B1671644), 70 °C, 4 h | [1] |

| Triphenylphosphine (PPh₃) | fac-[Mn(CO)₃(PPh₃)₂Br] | - | Toluene, reflux | [2] |

| Bis(diphenylphosphino)ethane (dppe) | fac-[Mn(CO)₃(dppe)Br] | - | Toluene, reflux | [2] |

Experimental Protocol: Synthesis of cis-[Mn(CO)₄(PPh₃)Br][1]

-

Reagents and Setup: To a 25 mL round-bottomed flask, add this compound(I) (Mn(CO)₅Br) (1.00 g, 3.64 mmol) and triphenylphosphine (PPh₃) (0.954 g, 3.64 mmol, 1 equivalent).

-

Solvent Addition: Add 10 mL of 1,2-dichloroethane to the flask.

-

Inert Atmosphere: Establish a nitrogen atmosphere using a suba-seal and a balloon.

-

Reaction: Stir the mixture in an oil bath preheated to 70 °C for 4 hours.

-

Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

-

Characterization: The product can be characterized by IR and ³¹P NMR spectroscopy, which should show quantitative conversion to cis-[Mn(CO)₄(PPh₃)Br].

Reactivity with Organometallic Nucleophiles

Strongly nucleophilic organometallic reagents, such as organolithium and Grignard reagents, react with Mn(CO)₅Br to form manganese-carbon bonds, providing a route to manganese alkyl and aryl carbonyl complexes.

General Reactivity and Mechanism

The reaction of Mn(CO)₅Br with organolithium (RLi) or Grignard (RMgX) reagents involves the nucleophilic attack of the carbanion at the electrophilic manganese center. This results in the displacement of the bromide ligand and the formation of a [Mn(CO)₅R] complex. However, these reactions are often plagued by low yields due to side reactions, including single electron transfer processes that can lead to the formation of dimanganese decacarbonyl, Mn₂(CO)₁₀.[3][4]

Caption: Pathways for the reaction of Mn(CO)₅Br with organometallics.

Quantitative Data

| Nucleophile | Product | Yield (%) | Notes | Reference |

| Phenyl lithium (PhLi) | [Mn(CO)₅Ph] | Low | Formation of Mn₂(CO)₁₀ observed. | [3] |

| Benzyl magnesium chloride (BnMgCl) | [Mn(CO)₅(CH₂Ph)] | Low | Formation of Mn₂(CO)₁₀ observed. | [4] |

Experimental Protocol: General Procedure for Reaction with Organolithium Reagents

Note: These reactions are highly sensitive to air and moisture and must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques and dry, deoxygenated solvents.

-

Setup: In a Schlenk flask, dissolve Mn(CO)₅Br in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of Nucleophile: Slowly add a stoichiometric amount of the organolithium reagent (e.g., phenyllithium (B1222949) in cyclohexane/ether) to the stirred solution.

-

Reaction: Allow the reaction mixture to stir at low temperature for a specified period (e.g., 1-2 hours) and then slowly warm to room temperature.

-

Quenching and Work-up: The reaction is typically quenched by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is often purified by chromatography on silica (B1680970) gel or alumina (B75360) at low temperatures.

Reactivity with Alkoxide and Thiolate Nucleophiles

Alkoxides (RO⁻) and thiolates (RS⁻) are oxygen- and sulfur-based nucleophiles that can also react with Mn(CO)₅Br, although their reactivity is less documented than that of phosphines and organometallic reagents.

General Reactivity and Mechanism

The reaction of Mn(CO)₅Br with alkoxides or thiolates can potentially lead to the formation of manganese alkoxide or thiolate complexes, [Mn(CO)₅(OR)] or [Mn(CO)₅(SR)], through the displacement of the bromide ligand. However, these products can be unstable and may undergo further reactions, such as CO insertion or decomposition. In some cases, the nucleophile may attack a carbonyl ligand, leading to the formation of metallacarboxylate or related species. For thiolates, there is also the possibility of forming bridged dimeric complexes.

Caption: Possible reaction pathways for alkoxides and thiolates.

Quantitative Data

Detailed quantitative data for the reactions of Mn(CO)₅Br with simple alkoxides and thiolates is sparse in the literature. The outcomes are often highly dependent on the specific reagents and reaction conditions.

| Nucleophile | Product(s) | Yield (%) | Reaction Conditions | Reference |

| Sodium Methoxide (NaOMe) | Not well characterized | - | Methanol | [5][6] |

| Sodium Thiophenolate (NaSPh) | [Mn₂(CO)₈(μ-SPh)₂] | - | - | - |

Experimental Protocol: General Procedure for Reaction with Sodium Thiophenolate

Note: This is a representative procedure and may require optimization.

-

Preparation of Thiolate: In a Schlenk flask, react thiophenol with one equivalent of a strong base (e.g., sodium hydride) in anhydrous THF to generate sodium thiophenolate in situ.

-

Reaction with Mn(CO)₅Br: In a separate Schlenk flask, dissolve Mn(CO)₅Br in anhydrous THF. Slowly add the solution of sodium thiophenolate to the Mn(CO)₅Br solution at room temperature.

-

Monitoring the Reaction: The reaction can be monitored by IR spectroscopy by observing the changes in the CO stretching region.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then extracted with a suitable solvent (e.g., dichloromethane), and the extract is filtered to remove any inorganic salts. The product can be purified by crystallization or chromatography.

Reactivity with Hydride Nucleophiles

Hydride reagents are important in organometallic chemistry for the synthesis of metal hydride complexes, which are key intermediates in many catalytic cycles.

General Reactivity and Mechanism

The reaction of Mn(CO)₅Br with hydride sources, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can lead to the reduction of the manganese center and the formation of the manganese hydride complex, HMn(CO)₅. The mechanism involves the nucleophilic attack of a hydride ion (or a hydride equivalent) at the manganese center, with the concomitant displacement of the bromide ion. The resulting manganese hydride is a versatile reagent in its own right.

Caption: Formation of manganese hydride from Mn(CO)₅Br.

Quantitative Data

| Hydride Reagent | Product | Yield (%) | Reaction Conditions | Reference |

| Sodium borohydride (NaBH₄) | HMn(CO)₅ | - | THF | [7] |

| Lithium aluminum hydride (LiAlH₄) | HMn(CO)₅ | - | Diethyl ether | [7] |

Experimental Protocol: Synthesis of HMn(CO)₅

Note: HMn(CO)₅ is a volatile and toxic liquid and should be handled with extreme care in a well-ventilated fume hood.

-

Setup: In a Schlenk flask equipped with a magnetic stir bar, suspend sodium borohydride in anhydrous THF.

-

Addition of Mn(CO)₅Br: Slowly add a solution of Mn(CO)₅Br in anhydrous THF to the stirred suspension of NaBH₄ at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by the disappearance of the orange color of Mn(CO)₅Br.

-

Isolation: The product, HMn(CO)₅, is volatile and can be isolated by vacuum distillation from the reaction mixture. The collection flask should be cooled in a cold bath (e.g., dry ice/acetone).

-

Storage: The collected HMn(CO)₅ should be stored under an inert atmosphere at low temperatures.

Conclusion

This compound(I) exhibits a rich and diverse reactivity with a wide range of nucleophiles. The primary reaction pathways involve either the substitution of carbonyl ligands or nucleophilic attack at the manganese center, leading to the formation of a variety of manganese complexes with different functionalities. The outcome of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. This guide has provided a foundational understanding of these reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. A thorough grasp of this fundamental reactivity is essential for leveraging Mn(CO)₅Br as a versatile starting material in the synthesis of novel organometallic compounds for applications in catalysis and beyond. Further research into the reactivity with a broader scope of nucleophiles and more detailed kinetic and computational studies will undoubtedly continue to expand the utility of this important organometallic precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. Probing Mn Precatalyst Activation through Time-Resolved Spectroscopy: A Quantitative Evaluation of the Effects of CO and PPh3 as Coligands on Ultrafast Dynamics and C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and magnetic properties of manganese carbonyl complexes with different coordination modes of 3,4,5-triaryl-1,2-diphospholide ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. The Dichotomy of Mn–H Bond Cleavage and Kinetic Hydricity of Tricarbonyl Manganese Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. Reduction with Metal Hydrides | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to Bromopentacarbonylmanganese(I) (CAS: 14516-54-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological significance of Bromopentacarbonylmanganese(I) (CAS: 14516-54-2). This organometallic compound, a member of the metal carbonyl family, is a versatile precursor in inorganic and organometallic synthesis and is of increasing interest for its potential as a carbon monoxide-releasing molecule (CORM) with therapeutic applications. This document consolidates available quantitative data, details experimental protocols, and visualizes relevant biological signaling pathways to serve as a valuable resource for researchers in chemistry and drug development.

Chemical Identity and Properties

This compound(I), with the chemical formula C₅BrMnO₅, is an orange crystalline solid. It is sensitive to air, moisture, and heat, necessitating storage in a cool, dry, and inert atmosphere.[1][2] While readily soluble in many organic solvents, it is insoluble in water.[3][4]

Chemical Structure and Identifiers

-

IUPAC Name: this compound(I)

-

CAS Number: 14516-54-2[5]

-

Molecular Formula: C₅BrMnO₅[5]

-

Molecular Weight: 274.89 g/mol [5]

-

Synonyms: Manganese pentacarbonyl bromide, this compound, Pentacarbonylbromomanganese[5][6]

Physicochemical Data

A comprehensive summary of the available physicochemical data for this compound(I) is presented in Table 1. It is important to note that experimentally determined values for melting point, boiling point, and density are not consistently reported in publicly available literature. The frequently cited range of 2-8 °C refers to the recommended storage temperature.

Table 1: Physicochemical Properties of this compound(I)

| Property | Value | Source(s) |

| Physical State | Orange powder or crystals | [2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Soluble in organic solvents | [3][4] |

| Sensitivity | Air, moisture, and heat sensitive | [1] |

| Storage Temperature | 2-8 °C | [3][5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound(I).

Table 2: Spectral Properties of this compound(I)

| Spectrum Type | Key Features | Source(s) |

| Infrared (IR) | Characteristic ν(CO) bands around 2000-2100 cm⁻¹ | - |

| ¹³C NMR | Expected carbonyl resonance in the range of 150-220 ppm | - |

| Mass Spectrometry (MS) | Molecular ion peak and successive loss of CO ligands | [7] |

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound(I)

The most common laboratory synthesis of this compound(I) involves the reaction of dimanganese decacarbonyl (Mn₂(CO)₁₀) with bromine (Br₂).

Materials:

-

Dimanganese decacarbonyl (Mn₂(CO)₁₀)

-

Bromine (Br₂)

-

Inert solvent (e.g., hexane (B92381), carbon tetrachloride)

-

Schlenk line or glovebox for inert atmosphere operations

-

Reaction flask equipped with a magnetic stirrer and reflux condenser

-

Filtration apparatus

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve dimanganese decacarbonyl in a suitable inert solvent in a Schlenk flask.

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the solution of dimanganese decacarbonyl with vigorous stirring. The reaction is exothermic and should be controlled, potentially by cooling the reaction vessel.

-

The reaction mixture will change color as the product forms. After the addition is complete, the mixture can be stirred at room temperature for a specified period to ensure the reaction goes to completion.

-

The solvent is then removed under reduced pressure to yield the crude this compound(I) as a solid.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as hexane or a mixture of dichloromethane (B109758) and hexane. The product should be handled and stored under an inert atmosphere.

Reaction Scheme:

Mn₂(CO)₁₀ + Br₂ → 2 BrMn(CO)₅

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound(I).

Reactivity

This compound(I) is a versatile starting material for the synthesis of a wide range of manganese carbonyl derivatives. The carbonyl ligands can be substituted by various other ligands, such as phosphines, amines, and isonitriles, to generate new complexes with tailored electronic and steric properties. It is also a precursor for the synthesis of other catalytically active manganese compounds.

Biological Significance and Signaling Pathways

Recent research has highlighted the potential of metal carbonyls as carbon monoxide-releasing molecules (CORMs). Carbon monoxide is an endogenous signaling molecule with diverse physiological roles, including anti-inflammatory, anti-apoptotic, and vasodilatory effects. The controlled release of CO from CORMs offers a promising therapeutic strategy for various diseases. Manganese carbonyl complexes, including derivatives of this compound(I), are being investigated for their CO-releasing properties.

The biological effects of CO are mediated through its interaction with various cellular targets, leading to the modulation of key signaling pathways. Two prominent pathways influenced by CO and cellular stress (which can be induced by manganese) are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. Furthermore, a key downstream effect of CORM activity is the induction of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. CO released from CORMs can activate this pathway, leading to various cellular responses.

MAPK/ERK Signaling Pathway

Caption: Activation of the MAPK/ERK pathway by a CO-releasing molecule.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, metabolism, and survival. Dysregulation of this pathway is implicated in many diseases, including cancer. CO has been shown to modulate the activity of this pathway.

PI3K/Akt Signaling Pathway

Caption: Modulation of the PI3K/Akt pathway by a CO-releasing molecule.

Heme Oxygenase-1 (HO-1) Induction Pathway

A significant mechanism of action for CORMs is the induction of Heme Oxygenase-1 (HO-1). HO-1 is an enzyme that degrades heme into biliverdin, free iron, and carbon monoxide, and it plays a critical role in the cellular defense against oxidative stress and inflammation. The induction of HO-1 is primarily regulated by the transcription factor Nrf2.

HO-1 Induction Pathway

Caption: Induction of Heme Oxygenase-1 (HO-1) by a CO-releasing molecule.

Safety and Handling

This compound(I) is harmful if swallowed, in contact with skin, or if inhaled.[2] It is also sensitive to air, moisture, and heat. Therefore, it should be handled in a well-ventilated fume hood or glovebox, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound(I) is a significant organometallic compound with established utility in chemical synthesis and emerging potential in medicinal chemistry as a carbon monoxide-releasing molecule. While its fundamental physicochemical properties such as melting and boiling points require further experimental determination, its reactivity and biological activity are areas of active research. This technical guide provides a consolidated resource for researchers, offering essential data, experimental guidance, and an overview of the relevant biological pathways to facilitate further investigation and application of this versatile molecule.

References

- 1. NMR (13C, 17O), IR and Raman Studies of Poly-Nuclear Carbonyls Transition Metal Carbonyls : A DFT Application – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | C5BrMnO5- | CID 10978692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 五羰基溴化锰(I) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. youtube.com [youtube.com]

- 5. Metal carbonyl - Wikipedia [en.wikipedia.org]

- 6. 13C and 17O n.m.r. spectra of metal carbonyl compounds - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. Manganese pentacarbonyl bromide [webbook.nist.gov]

molecular orbital diagram of Mn(CO)5Br

An In-depth Guide to the Molecular Orbital Diagram of Pentacarbonylbromomanganese(I)

Introduction

Pentacarbonylbromomanganese(I), Mn(CO)₅Br, is an organometallic complex that serves as a valuable precursor in the synthesis of other manganese compounds.[1] Its octahedral coordination geometry provides a clear framework for understanding the principles of metal-ligand bonding.[1][2] This technical guide offers a detailed examination of the molecular orbital (MO) diagram of Mn(CO)₅Br, providing researchers and scientists with a comprehensive understanding of its electronic structure. The analysis is grounded in ligand field theory, which combines principles from molecular orbital and crystal field theories to describe the bonding in transition metal complexes.[3][4]

Molecular Structure and Symmetry

Mn(CO)₅Br adopts a distorted octahedral geometry.[2][5] The manganese center is coordinated to five carbon monoxide (CO) ligands and one bromine atom. The molecule consists of four equatorial CO ligands in a plane, one axial CO ligand, and the bromine atom in the other axial position, opposite the first CO. This arrangement results in the molecule belonging to the C₄ᵥ point group .[5][6] The determination of molecular symmetry is the foundational step for constructing an MO diagram, as it dictates how atomic and ligand orbitals combine.

Theoretical Framework: Constructing the Molecular Orbital Diagram

The MO diagram of Mn(CO)₅Br is constructed by considering the interactions between the valence atomic orbitals (AOs) of the central manganese atom and the symmetry-adapted linear combinations (SALCs) of the ligand orbitals, often referred to as ligand group orbitals (LGOs).

Manganese Atomic Orbitals

The valence orbitals for manganese (a first-row transition metal) are the 3d, 4s, and 4p orbitals. Under C₄ᵥ symmetry, these nine atomic orbitals transform into the following irreducible representations:

-

3d orbitals : The d-orbitals split into three groups: d₂² (a₁), dₓ²₋y² (b₁), dₓy (b₂), and (dₓz, dᵧz) which form a degenerate pair (e).

-

4s orbital : The spherically symmetric 4s orbital transforms as a₁.

-

4p orbitals : The 4p orbitals transform as pz (a₁) and (pₓ, pᵧ), which form a degenerate pair (e).

Ligand Group Orbitals (LGOs)

The six ligands (five CO and one Br) provide orbitals for both σ-donation and π-interaction.

-

Sigma (σ) Orbitals : Each of the six ligands provides one σ-donor orbital. These six orbitals combine to form SALCs with a₁, b₁, and e symmetries.

-

Pi (π) Orbitals :

-

CO Ligands : The five CO ligands are strong π-acceptors, using their empty π* orbitals. The SALCs of these π* orbitals have a₁, b₁, b₂, and e symmetries.

-

Bromine Ligand : The bromide ligand acts as a π-donor using its filled pₓ and pᵧ orbitals, which have e symmetry.

-

Formation of Molecular Orbitals

The metal AOs and ligand group orbitals of the same symmetry combine to form bonding and antibonding molecular orbitals.

-

σ-Bonding : The six ligand σ-orbitals combine with the manganese a₁ (s, pz, d₂²), b₁ (dₓ²₋y²), and e (pₓ, pᵧ) orbitals to form six bonding σ-orbitals and six antibonding σ*-orbitals. The six bonding orbitals are filled by the twelve electrons from the ligand σ-donations.

-

π-Interactions (Backbonding) : The key interaction in metal carbonyls is π-backbonding. The filled d-orbitals of manganese with e (dₓz, dᵧz) and b₂ (dₓy) symmetry overlap with the empty π* orbitals of the CO ligands of the same symmetry. This interaction stabilizes the metal d-orbitals and strengthens the Mn-C bond while slightly weakening the C-O bond.[6]

-